Pentanedioic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, 1-(1,1-dimethylethyl) ester, (3R)-
Description
Pentanedioic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, 1-(1,1-dimethylethyl) ester, (3R)- (hereafter referred to as Compound A) is a chiral, Fmoc-protected amino acid derivative. Its structure features:
- A pentanedioic acid backbone with a stereogenic center at the 3R position.
- An Fmoc group [(9H-fluoren-9-ylmethoxy)carbonyl] on the amino moiety at position 3, providing UV detectability and temporary protection for peptide synthesis.
- A tert-butyl ester at the 1-carboxyl group, enhancing solubility in organic solvents and stability under acidic conditions .
This compound is primarily used in solid-phase peptide synthesis (SPPS) to introduce sterically hindered or protected glutamic acid analogs. Its tert-butyl ester is cleaved under strong acidic conditions (e.g., trifluoroacetic acid), while the Fmoc group is removed via mild base (e.g., piperidine) .
Properties
Molecular Formula |
C24H26NO6- |
|---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoate |
InChI |
InChI=1S/C24H27NO6/c1-24(2,3)31-22(28)13-15(12-21(26)27)25-23(29)30-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20H,12-14H2,1-3H3,(H,25,29)(H,26,27)/p-1/t15-/m1/s1 |
InChI Key |
XXXSUGLINJXRGT-OAHLLOKOSA-M |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H](CC(=O)[O-])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
CC(C)(C)OC(=O)CC(CC(=O)[O-])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentanedioic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, 1-(1,1-dimethylethyl) ester, (3R)- typically involves multiple steps. One common method includes the protection of the amino group with the Fmoc group, followed by esterification with tert-butyl alcohol. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods
In industrial settings, the production of this compound may involve automated peptide synthesizers that can handle large-scale reactions efficiently. The use of high-purity reagents and controlled reaction conditions ensures the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Pentanedioic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, 1-(1,1-dimethylethyl) ester, (3R)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the ester group to yield alcohols.
Substitution: The Fmoc group can be substituted under specific conditions to introduce other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO₄).
Reducing agents: Like lithium aluminum hydride (LiAlH₄).
Substituting agents: Including various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Peptide Synthesis
One of the primary applications of this compound is in the synthesis of peptides. The Fmoc group allows for the selective protection of amino acids during solid-phase peptide synthesis (SPPS). This method is crucial for constructing complex peptides that may serve as potential therapeutic agents or research tools.
Case Study: Synthesis of Anticancer Peptides
Research has demonstrated the successful use of Fmoc-protected amino acids, including pentanedioic acid derivatives, to create peptide mimetics targeting protein-protein interactions involved in cancer progression. These peptides have shown promising results in binding affinity and specificity towards their targets .
Drug Development
The compound's structure makes it a candidate for drug development, particularly in designing inhibitors for specific biological pathways. Its ability to mimic natural substrates can facilitate the design of small molecules that modulate enzyme activity or receptor interactions.
Case Study: Inhibition of Polo-like Kinase 1
Recent studies have focused on using similar compounds to develop inhibitors targeting Polo-like Kinase 1 (Plk1), a critical enzyme in cell division. By modifying the pentanedioic acid backbone, researchers have created potent inhibitors that disrupt Plk1 function and exhibit anticancer properties .
Biochemical Research
In biochemical research, this compound can serve as a building block for creating various derivatives that are useful in studying metabolic pathways and enzyme mechanisms. Its derivatives can be utilized to explore interactions within cellular systems.
Example: Investigation of Nod1 Agonists
Pentanedioic acid derivatives have been synthesized to study their role as Nod1 agonists, which are involved in immune responses. The incorporation of the Fmoc group allows for the exploration of different acylation patterns that enhance biological activity .
Mechanism of Action
The mechanism of action of this compound involves its ability to act as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted reactions. The compound can be selectively deprotected under mild conditions, allowing for the sequential addition of amino acids to form peptides .
Comparison with Similar Compounds
Key Observations :
- The tert-butyl ester in Compound A distinguishes it from free carboxylate derivatives (e.g., Fmoc-Glu-OtBu), offering tailored solubility and deprotection kinetics .
- Hydroxamate analogs (e.g., 2-(hydroxycarbamoylmethyl)pentanedioic acid) prioritize enzyme inhibition over peptide synthesis, emphasizing functional group versatility .
Material Science and Conductance
Compared to 1,4-benzenedicarboxylic acid , pentanedioic acid derivatives exhibit lower single-molecule junction formation probability (33% vs. 51%) due to reduced π-conjugation. Compound A ’s Fmoc group may further disrupt conductance, though this remains unexplored .
Physicochemical and Metabolic Properties
Solubility and Stability
Metabolic Considerations
Endogenous pentanedioic acid is a metabolite in amino acid catabolism. Accumulation (e.g., in pentanedioic aciduria) causes encephalopathy due to toxic byproducts. Compound A’s esterification likely alters its metabolic fate, avoiding endogenous accumulation .
Biological Activity
Pentanedioic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, 1-(1,1-dimethylethyl) ester, commonly referred to as Fmoc-DL-glutamic acid, is a derivative of glutamic acid that serves critical roles in peptide synthesis and biochemical research. Its unique structural features include a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is instrumental in the synthesis of peptides by protecting the amino group during coupling reactions. This compound has garnered attention due to its diverse biological activities and applications in medicinal chemistry.
- Molecular Formula : C20H21NO4
- Molecular Weight : Approximately 369.37 g/mol
- CAS Number : 247217-28-3
Biological Activities
The biological activity of Fmoc-DL-glutamic acid is primarily linked to its role as a peptide building block. It exhibits several key activities:
- Peptide Synthesis : The Fmoc group allows for the selective protection of amino groups, facilitating the synthesis of complex peptides. This process is crucial for developing biologically active compounds that mimic natural peptides.
- Interaction with Biological Targets : Fmoc-DL-glutamic acid can interact with various receptors and enzymes, influencing numerous biological pathways. Notably, it has been studied for its potential effects on neurotransmitter receptors and signaling pathways involved in neuroprotection and inflammation.
The mechanism of action for Fmoc-DL-glutamic acid involves the formation of peptide bonds during peptide synthesis. The Fmoc group protects the amine group from undesired reactions while allowing for the coupling of other amino acids. Once the desired peptide is synthesized, the Fmoc group can be removed under mild basic conditions, revealing the free amine for further functionalization or biological activity.
Table 1: Summary of Biological Activities
Case Study: Neuroprotective Effects
A study investigated the neuroprotective properties of peptides synthesized using Fmoc-DL-glutamic acid. The results indicated that specific peptides exhibited significant protective effects against oxidative stress in neuronal cell lines. This suggests that derivatives of Fmoc-DL-glutamic acid could be developed into therapeutic agents for neurodegenerative diseases.
Applications in Drug Development
Fmoc-DL-glutamic acid has been explored for its potential in drug development due to its ability to form stable peptide structures that can interact with biological targets effectively. The compound's stability and reactivity make it a valuable candidate for creating novel therapeutics aimed at various diseases, including cancer and metabolic disorders.
Q & A
Q. What are the recommended synthetic protocols for this compound, and how can reaction conditions be optimized?
The compound is synthesized via Fmoc-protection strategies common in peptide chemistry. A general procedure involves:
- Step 1 : Activation of the carboxyl group using coupling agents like DCC or HOBt in anhydrous dichloromethane (DCM) .
- Step 2 : Reaction with tert-butanol under basic conditions (e.g., DIEA) to form the ester .
- Step 3 : Purification via silica gel chromatography (hexane/EtOAc gradients) .
Optimization : Adjust reaction temperature (–10°C to 20°C) and stoichiometry (1.0–1.2 equiv. of base) to minimize racemization .
Q. How can the compound’s purity and structural integrity be validated?
- Analytical Methods :
- 1H/13C NMR : Confirm stereochemistry and tert-butyl/Fmoc group integrity. Key signals: Fmoc aromatic protons (~7.2–7.8 ppm), tert-butyl (1.4 ppm, singlet) .
- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]+) with <2 ppm error .
- HPLC : Use reverse-phase C18 columns (ACN/water gradients) to assess purity (>95%) .
Q. What are the storage and stability considerations for this compound?
- Storage : –20°C under inert gas (argon) to prevent hydrolysis of the ester group .
- Stability Tests : Monitor degradation via TLC or HPLC after 24-hour exposure to room temperature, light, or humidity .
Advanced Research Questions
Q. How can chiral purity be ensured during synthesis, and what analytical techniques detect enantiomeric excess?
- Chiral Control : Use (3R)-configured starting materials and chiral auxiliaries. Avoid prolonged exposure to basic conditions to prevent epimerization .
- Analysis :
- Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/IPA eluents .
- Circular Dichroism (CD) : Compare spectra to enantiomerically pure standards .
Q. How does the tert-butyl ester group influence solubility and downstream reactivity in peptide synthesis?
Q. What are common side reactions during Fmoc deprotection, and how can they be mitigated?
- Side Reactions :
- Fmoc-β-alanine formation : Caused by prolonged piperidine exposure.
- Amino group oxidation : Occurs under aerobic conditions.
- Mitigation :
Methodological Challenges and Solutions
Q. How to resolve discrepancies in NMR data for structurally similar derivatives?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
